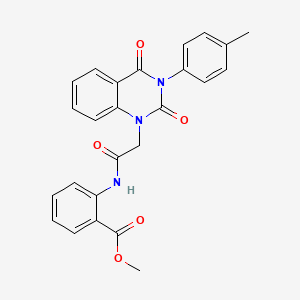
methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a synthetic compound notable for its multifaceted applications in various scientific fields. It belongs to a class of molecules known for their intricate structures and diverse functional groups, which contribute to their reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions
The synthesis typically begins with the condensation of 2-aminobenzoic acid with p-toluidine in the presence of acetic anhydride, forming the intermediate 2-(p-tolylamino)benzoic acid.
This intermediate undergoes cyclization with urea under controlled temperatures to yield 3-(p-tolyl)-3,4-dihydroquinazolin-2,4(1H,3H)-dione.
Final Functionalization Steps
The addition of methyl 2-(chloroacetyl)benzoate in the presence of a base like triethylamine leads to the formation of methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate.
Industrial Production Methods
Industrial synthesis of this compound may involve batch or continuous processes, with rigorous controls on reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage in the presence of strong oxidizers, breaking the quinazoline ring.
Reduction: : Reduction reactions typically target the carbonyl groups in the dihydroquinazoline moiety.
Substitution: : Nucleophilic substitution reactions can occur at the amide or ester positions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Reactions involving alkali metals or strong acids and bases for ester or amide transformations.
Major Products
The primary products formed from these reactions are typically simpler aromatic compounds or amide derivatives, depending on the specific conditions and reagents used.
科学研究应用
Chemistry
In organic synthesis, methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is used as a building block for more complex molecular structures due to its multiple reactive sites.
Biology and Medicine
Pharmacology: : Investigated for its potential as a precursor to active pharmaceutical ingredients, particularly in targeting bacterial infections or cancer cells.
Biochemistry: : Used in studying enzyme interactions due to its complex structure, mimicking natural substrates.
Industry
Polymer Chemistry: : Functions as a cross-linking agent in the production of specialized polymers.
Material Science: : Utilized in the design of advanced materials with specific mechanical or chemical properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amide and ester groups play key roles in binding and activity, influencing pathways involved in cell signaling or metabolic processes.
相似化合物的比较
Similar Compounds
Methyl 2-(2-(2,4-dioxo-3-(phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Methyl 2-(2-(2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
Uniqueness
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological molecules.
Hope this deep dive quenches your curiosity! Anything else on your mind?
属性
IUPAC Name |
methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCZVHFQBQRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)
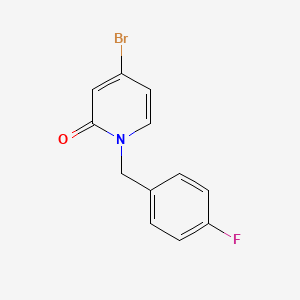
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/new.no-structure.jpg)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)
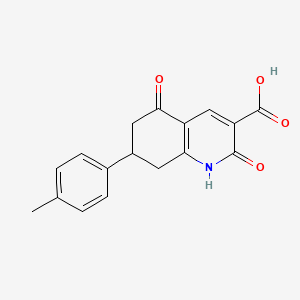
![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)
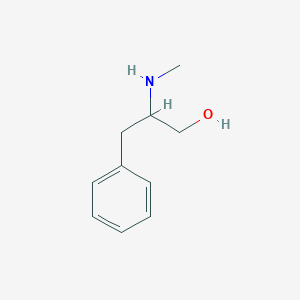
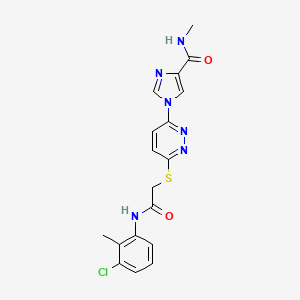
![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)
![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)
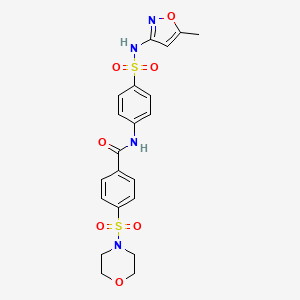
![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
